N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide
Description
N-(1H-Benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound combining a pyrazole core substituted with an isopropyl group at position 3, a phenyl group at position 1, and a carboxamide moiety linked to a benzoimidazole ring. This structural framework confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in targeting enzymes or receptors associated with inflammation or microbial activity .
Properties
Molecular Formula |
C20H19N5O |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H19N5O/c1-13(2)17-12-18(25(24-17)14-8-4-3-5-9-14)19(26)23-20-21-15-10-6-7-11-16(15)22-20/h3-13H,1-2H3,(H2,21,22,23,26) |
InChI Key |
FXSISZCIMCBAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole ring . The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a β-diketone . The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
The benzimidazole moiety, a significant component of the compound, has been extensively studied for its anticancer properties. Recent studies have highlighted that derivatives containing the benzimidazole structure exhibit promising cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound inhibits specific pathways involved in cancer cell proliferation. For instance, it has been shown to act as a telomerase inhibitor, which is crucial in cancer cell immortality .
- Case Studies : A study by Asif Husain et al. synthesized derivatives of benzimidazole and screened them against leukemia and melanoma cell lines, revealing significant cytotoxicity with some compounds demonstrating MID GI50 values much lower than established anticancer drugs like bendamustine and chlorambucil .
| Compound | Cell Line Tested | MID GI50 Value (µM) | Comparison Drug | Comparison Drug GI50 Value (µM) |
|---|---|---|---|---|
| N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide | CCRF-CEM (Leukemia) | 2.09 | Bendamustine | 60 |
| This compound | MDA-MB-435 (Melanoma) | 2.09 | Chlorambucil | 52 |
1.2 Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that imidazole derivatives generally exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit enzyme functions .
Material Science Applications
2.1 Supramolecular Chemistry
This compound can participate in supramolecular interactions, forming complexes with metals or other organic molecules. This property is valuable in developing new materials for sensors or drug delivery systems .
2.2 Photophysical Properties
The compound exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). The structural characteristics allow for efficient light emission and charge transport, which are critical for device performance .
Synthesis and Characterization
3.1 Synthetic Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Formation of the Benzimidazole Ring : Starting from o-phenylenediamine and appropriate aldehydes.
- Coupling Reaction : The benzimidazole derivative is then coupled with pyrazole derivatives using coupling agents under controlled conditions.
- Carboxamide Formation : Finally, the carboxamide group is introduced through amide bond formation techniques.
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, disrupting key pathways involved in disease processes. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to the active sites of these targets, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrazole-benzoimidazole hybrid distinguishes it from analogs with triazole or thiazole moieties (e.g., compound 9c in ) .
- Its 3-isopropyl group introduces steric bulk compared to phenyl or methyl substituents in related pyrazoles (e.g., compounds 5a-c in ) .
- Synthesis likely parallels methods in (Cu-catalyzed coupling) or (carbodiimide-mediated amidation), though direct experimental protocols are unspecified .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Profiles
Key Observations :
- The target compound’s benzoimidazole-pyrazole scaffold may enhance binding to hydrophobic enzyme pockets, similar to triazole-containing analogs in .
- Isopropyl substitution may improve lipophilicity (logP) relative to methyl or phenyl groups, influencing bioavailability .
Computational and Experimental Validation
- Spectroscopic Characterization : The compound’s structure would likely be confirmed via ¹H/¹³C NMR and HRMS, as seen for related pyrazole-carboxamides () and benzoimidazole derivatives () .
Biological Activity
N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety linked to a pyrazole ring. Its chemical formula is , and it is characterized by the following structural components:
- Benzimidazole Ring : Contributes to the compound's biological activity through interactions with biological targets.
- Pyrazole Ring : Known for its diverse pharmacological properties.
- Isopropyl Group : Enhances lipophilicity and may influence the compound's bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various pathogens.
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 7b | 0.30 | Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values indicate strong antimicrobial activity against common pathogens, suggesting that the benzimidazole-pyrazole hybrid structure contributes significantly to this effect .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In particular, studies have indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Case Study: Anti-inflammatory Effects
A study reported that pyrazole derivatives exhibited IC50 values in the range of 3.8 to 12 nm for COX inhibition. The presence of the benzimidazole moiety was essential for enhancing anti-inflammatory activity, making it a promising candidate for further development in inflammatory disease treatments .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Compounds with similar structures have shown promising results against different cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 0.08 | MCF-7 (Breast Cancer) |
| Compound B | 0.07 | A431 (Skin Cancer) |
These results highlight the potential of this compound in targeting cancer cells effectively while demonstrating lower toxicity towards normal cells .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the pyrazole and benzimidazole rings can significantly alter biological activity. For instance, substituents on the phenyl group or variations in the isopropyl chain can enhance potency against specific targets.
Q & A
Q. What are the primary synthetic strategies for synthesizing N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide?
A one-pot synthesis method using CBr₄ as a catalyst has been optimized for structurally related benzimidazole-carboxamide derivatives. This approach involves condensation of 1H-benzo[d]imidazol-2-amine with substituted pyrazole precursors under mild conditions (e.g., acetonitrile at 80°C), yielding products with >75% efficiency after purification . Alternative routes include multi-step procedures starting from arylpyrazole cores, where substituents like isopropyl and phenyl groups are introduced via nucleophilic substitution or coupling reactions .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Characterization typically employs ¹H/¹³C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For example, the pyrazole and benzimidazole moieties are confirmed via distinct NMR signals: pyrazole protons resonate at δ 6.5–7.5 ppm, while benzimidazole NH protons appear at δ 12–13 ppm. IR carbonyl stretches (C=O) near 1650–1700 cm⁻¹ further validate the carboxamide linkage .
Q. What role do catalysts like CBr₄ play in optimizing synthesis?
CBr₄ facilitates C–N bond formation between the benzimidazole amine and pyrazole-carboxylic acid derivatives. Mechanistic studies suggest it acts as a Lewis acid, polarizing carbonyl groups to enhance nucleophilic attack efficiency. This method reduces reaction times (≤12 hours) and improves yields compared to traditional coupling agents like EDCI/HOBt .
Advanced Research Questions
Q. How does the reactivity of this compound enable the synthesis of heterocyclic derivatives (e.g., thiazoles, thiadiazoles)?
The pyrazole-carboxamide core undergoes cyclocondensation with thiourea or thioamides to form thiazole/thiadiazole derivatives. For instance, treatment with CS₂/KOH in DMF yields 1,3,4-thiadiazoles via intramolecular cyclization, confirmed by sulfur-specific IR stretches (1050–1150 cm⁻¹) and mass spectral fragmentation patterns . Advanced derivatives can incorporate substituents like methylthio or fluorophenyl groups to modulate electronic properties .
Q. What strategies are used to study structure-activity relationships (SAR) for antimicrobial or antitarget activity?
SAR studies often involve systematic substituent modifications on the benzimidazole and pyrazole rings. For example:
- Phenyl group replacement with electron-withdrawing groups (e.g., nitro, cyano) enhances antimicrobial activity by increasing electrophilicity .
- Isopropyl substitution at the pyrazole 3-position improves lipophilicity, correlating with membrane permeability in antifungal assays . Biological evaluation typically follows OECD guidelines, using MIC (minimum inhibitory concentration) assays against Candida spp. or Staphylococcus aureus .
Q. How do computational methods (e.g., molecular docking) predict bioactivity against specific targets?
Docking studies using AutoDock Vina or Schrödinger Suite have identified potential interactions with fungal CYP51 (lanosterol 14α-demethylase) and bacterial DNA gyrase. For example, the carboxamide group forms hydrogen bonds with active-site residues (e.g., Arg381 in CYP51), while the benzimidazole moiety engages in π-π stacking with heme cofactors. These models guide rational design of derivatives with improved binding affinities (ΔG ≤ -9.5 kcal/mol) .
Q. What mechanistic insights explain contradictions in reaction yields for derivative synthesis?
Discrepancies in yields (e.g., 40–85% for thiophene derivatives) arise from steric hindrance and electronic effects . For example:
- Bulky substituents (e.g., 3-isopropyl) slow nucleophilic substitution at the pyrazole 5-position due to steric clashes .
- Electron-deficient aryl groups (e.g., 4-cyanophenyl) accelerate cyclization via resonance stabilization of intermediates, as shown by DFT calculations (B3LYP/6-31G*) . Optimization often requires adjusting solvent polarity (e.g., DMF vs. THF) or catalyst loading (e.g., 10–20 mol% CuI) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
